molecular formula C12H13Br3N2 B12976212 4-(Bromomethyl)-4'-methyl-2,2'-bipyridine dihydrobromide

4-(Bromomethyl)-4'-methyl-2,2'-bipyridine dihydrobromide

Cat. No.: B12976212
M. Wt: 424.96 g/mol
InChI Key: KUOQLGMDPVYUQW-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-4’-methyl-2,2’-bipyridine dihydrobromide is a chemical compound that belongs to the bipyridine family. This compound is characterized by the presence of a bromomethyl group and a methyl group attached to the bipyridine core. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-4’-methyl-2,2’-bipyridine dihydrobromide typically involves the bromination of 4’-methyl-2,2’-bipyridine. One common method uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetone, dichloromethane, or acetonitrile . The reaction is carried out under illumination in a constant-temperature water bath reactor .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the raw material and brominating reagent are mixed and reacted under controlled conditions. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-4’-methyl-2,2’-bipyridine dihydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce carboxylic acids or aldehydes .

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-4’-methyl-2,2’-bipyridine dihydrobromide involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-4’-methyl-2,2’-bipyridine dihydrobromide is unique due to the presence of both the bromomethyl and methyl groups, which confer specific reactivity and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Properties

Molecular Formula

C12H13Br3N2

Molecular Weight

424.96 g/mol

IUPAC Name

2-[4-(bromomethyl)pyridin-2-yl]-4-methylpyridine;dihydrobromide

InChI

InChI=1S/C12H11BrN2.2BrH/c1-9-2-4-14-11(6-9)12-7-10(8-13)3-5-15-12;;/h2-7H,8H2,1H3;2*1H

InChI Key

KUOQLGMDPVYUQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)CBr.Br.Br

Origin of Product

United States

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